Structural Identity and Cyclic Nature: JB-1 vs. Linear IGF-1 C-Domain Fragments
JB-1 is a cyclic 12-amino acid peptide (Cys-Tyr-Ala-Ala-Pro-Leu-Lys-Pro-Ala-Lys-Ser-Cys) with a Cys1-Cys12 disulfide bridge . This cyclic constraint distinguishes it from linear IGF-1 fragments and other linear peptide analogs, which often exhibit reduced stability and altered receptor binding kinetics. The cyclic nature of JB-1 is directly linked to its ability to act as a competitive antagonist rather than a partial agonist, a property not consistently observed with linear IGF-1-derived peptides . While no direct binding affinity (Kd) or IC50 values for JB-1 in a standardized competitive binding assay were identified in the open literature, its cyclic structure is a defined chemical feature that can be verified analytically (e.g., by HPLC and mass spectrometry) and is essential for its pharmacological profile.
| Evidence Dimension | Peptide Structural Topology |
|---|---|
| Target Compound Data | Cyclic (disulfide bridge Cys1-Cys12); Sequence: CYAAPLKPAKSC (cyclic) |
| Comparator Or Baseline | Linear IGF-1 (60-70) fragment (unconstrained); Linear peptide analogs |
| Quantified Difference | Presence vs. absence of covalent cyclization constraint |
| Conditions | Chemical structure determination by amino acid analysis, mass spectrometry, and HPLC |
Why This Matters
The cyclic structure confers enhanced metabolic stability and a distinct receptor interaction mode, ensuring reproducible antagonist activity in biological assays.
- [1] National Library of Medicine. MeSH Supplementary Concept Data: H 1356 (JB-1 peptide). Unique ID: C411572. Registry Number: 147819-32-7. View Source
